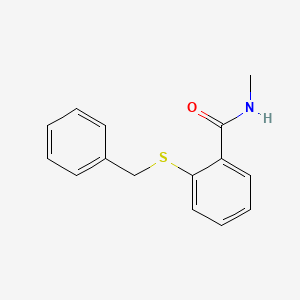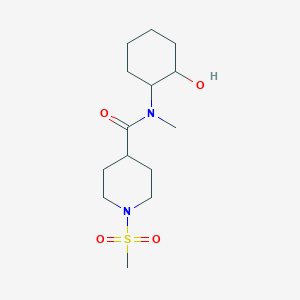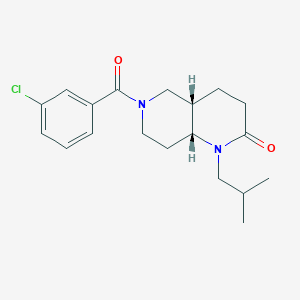![molecular formula C23H16ClNO6 B5356529 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate, also known as CNB-001, is a chemical compound that has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate is not fully understood, but it is believed to act through multiple pathways. It has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key contributors to neurodegeneration. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative damage. Additionally, this compound has been shown to improve mitochondrial function, which is important for cellular energy production and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate has several advantages for laboratory experiments. It is stable and can be easily synthesized using standard organic chemistry techniques. It has also been extensively studied in animal models of neurodegenerative diseases, which provides a solid foundation for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several future directions for research on 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate. One area of focus is to further investigate its mechanism of action and identify the specific pathways through which it exerts its neuroprotective effects. Another area of research is to explore the potential therapeutic applications of this compound in human clinical trials. Additionally, researchers could investigate the potential of this compound as a treatment for other neurological disorders such as traumatic brain injury and stroke. Finally, researchers could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its neuroprotective effects, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully elucidate its mechanism of action and explore its potential as a treatment for other neurological disorders.
Méthodes De Synthèse
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of 4-nitrobenzaldehyde with 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been found to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO6/c1-30-19-11-12-20(21(26)13-4-15-2-7-17(24)8-3-15)22(14-19)31-23(27)16-5-9-18(10-6-16)25(28)29/h2-14H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKITYMNYIXNJLT-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
![5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5356478.png)

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5356499.png)
![N~2~-({3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5356506.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5356507.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5356513.png)


![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![N-[3-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5356534.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
